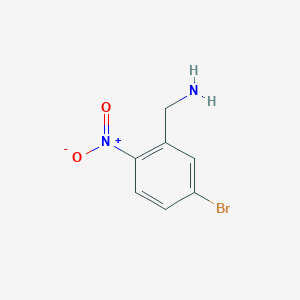

(5-Bromo-2-nitrophenyl)methanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(5-bromo-2-nitrophenyl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c8-6-1-2-7(10(11)12)5(3-6)4-9/h1-3H,4,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFTURLVFLSJTPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)CN)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization of 5 Bromo 2 Nitrophenyl Methanamine Within Aromatic Amine Chemistry

Aromatic amines, also known as arylamines, are organic compounds where an amino group is directly attached to an aromatic ring. unacademy.comnumberanalytics.com This class of compounds is fundamental to organic chemistry, serving as precursors for a vast array of dyes, pharmaceuticals, and polymers. numberanalytics.comyoutube.comwikipedia.org The defining characteristic of aromatic amines is the interaction between the nitrogen atom's lone pair of electrons and the aromatic π-system. youtube.comlibretexts.org This interaction reduces the basicity of the amine compared to its aliphatic counterparts because the lone pair is delocalized into the ring. numberanalytics.comlibretexts.org

(5-Bromo-2-nitrophenyl)methanamine, while closely related, is technically a benzylamine (B48309) derivative, where the amino group is attached to a methyl group which is then bonded to the aromatic ring. This structural nuance slightly alters its properties compared to a primary arylamine where the nitrogen is directly bonded to the ring. However, it is still broadly classified within the chemistry of aromatic amines due to the profound influence of the substituted phenyl ring on the molecule's reactivity.

The chemical behavior of this compound is dictated by its substituents:

The Nitro Group (-NO2): This is a strong electron-withdrawing group, which significantly deactivates the aromatic ring towards electrophilic substitution.

The Bromo Group (-Br): As a halogen, it is also an electron-withdrawing group via the inductive effect, but a weak deactivator in electrophilic aromatic substitution, directing incoming groups to the ortho and para positions.

The Methanamine Group (-CH2NH2): This group provides a site for nucleophilic reactions and further functionalization.

The interplay of these groups on the benzene (B151609) ring creates a unique electronic environment that researchers can exploit for specific synthetic outcomes.

Historical Trajectories of Halogenated Nitrophenyl Derivatives

The study of halogenated nitrophenyl derivatives has a long history, intertwined with the development of synthetic organic chemistry. The nitration and halogenation of aromatic compounds were among the earliest and most studied electrophilic aromatic substitution reactions.

Historically, compounds like halogenated nitrobenzenes served as key intermediates. For instance, the synthesis of m-bromoaniline from benzene (B151609) involves a multi-step process that includes nitration followed by bromination, and finally reduction of the nitro group. libretexts.org The sequence of these reactions is crucial to achieve the desired isomer.

The development of synthetic routes to various substituted nitroanilines, such as 5-bromo-2-nitroaniline, has been a subject of interest. nih.gov For example, a patented method describes the preparation of 2-bromo-5-nitrophenylamine from bromobenzene (B47551) through a series of nitration, reaction with sodium methylate catalyzed by nickel, and subsequent ammonolysis. google.com These foundational syntheses paved the way for the creation of a diverse library of substituted aromatic compounds.

The introduction of a methanamine group to such structures, to form compounds like (5-Bromo-2-nitrophenyl)methanamine, represents a further step in creating versatile building blocks. These benzylamine (B48309) derivatives are often used as intermediates in the synthesis of pharmaceuticals and other specialty chemicals. chemicalbook.com

Fundamental Research Questions and Scholarly Significance of 5 Bromo 2 Nitrophenyl Methanamine

Retrosynthetic Analysis and Established Pathways

A retrosynthetic analysis of this compound reveals several potential disconnection points, primarily centered around the formation of the crucial C-N bond of the methanamine group and the strategic installation of the bromo and nitro substituents on the aromatic ring.

Strategic Introduction of Nitro and Bromo Moieties

The regiochemical arrangement of the bromo and nitro groups on the phenyl ring is a critical consideration in the synthesis of this compound. The directing effects of the substituents play a pivotal role in determining the synthetic sequence.

A common strategy involves the initial nitration of a brominated precursor. For instance, the nitration of 4-bromotoluene can yield 4-bromo-2-nitrotoluene, which serves as a key intermediate. The bromine atom directs the incoming nitro group primarily to the ortho and para positions. Steric hindrance can favor the formation of the desired 2-nitro isomer.

Alternatively, bromination of a nitrated precursor can be employed. Starting with 2-nitrotoluene, electrophilic bromination would be directed to the meta position relative to the nitro group, leading to the desired 5-bromo-2-nitrotoluene. The choice between these routes often depends on the availability and cost of the starting materials, as well as the ease of separation of the resulting isomers.

A patented method for a related compound, 2-bromo-5-nitrophenylamine, starts with the nitration of bromobenzene (B47551). rsc.org This approach highlights the feasibility of introducing the nitro group onto a pre-brominated aromatic ring.

Table 1: Comparison of Strategies for Functional Group Introduction

| Starting Material | Reagents | Key Intermediate | Considerations |

| 4-Bromotoluene | HNO₃, H₂SO₄ | 4-Bromo-2-nitrotoluene | Potential for isomer formation. |

| 2-Nitrotoluene | Br₂, FeBr₃ | 5-Bromo-2-nitrotoluene | Strong deactivation by the nitro group may require harsh conditions. |

| Bromobenzene | HNO₃, H₂SO₄ | Bromo-nitrobenzene isomers | Applicable to related aniline (B41778) synthesis. rsc.org |

Methodologies for Amine Group Formation

The final and crucial step in the synthesis is the formation of the methanamine group. Several established methods can be employed, starting from various precursors derived from 5-bromo-2-nitrotoluene.

One of the most direct routes involves the reduction of a nitrile. 5-Bromo-2-nitrobenzonitrile can be synthesized from 5-bromo-2-nitroaniline via a Sandmeyer reaction. Subsequent reduction of the nitrile group, for example with lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, would yield this compound.

Another common pathway is the reductive amination of 5-bromo-2-nitrobenzaldehyde. wikipedia.org This aldehyde can be prepared by the oxidation of 5-bromo-2-nitrotoluene. The reductive amination process involves the reaction of the aldehyde with an ammonia source, such as ammonia or ammonium (B1175870) acetate, in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). organic-chemistry.org Catalytic hydrogenation over a suitable catalyst can also effect this transformation. rsc.org

Furthermore, the direct conversion of the commercially available (5-bromo-2-nitrophenyl)methanol is a viable option. This can be achieved through a variety of methods, including conversion to the corresponding benzyl halide followed by nucleophilic substitution with an amine source, or through direct catalytic amination.

Finally, the reduction of a nitro group to an amine is a well-established transformation. wikipedia.org However, in this case, selective reduction of a different functional group in the presence of the nitro group is typically desired to install the methanamine moiety.

Convergent and Linear Synthesis Approaches

Both convergent and linear strategies can be envisioned for the synthesis of this compound.

A convergent synthesis , in contrast, involves the separate synthesis of key fragments of the molecule, which are then combined in a later step. For the synthesis of this compound, a convergent approach is less obvious due to the compact nature of the molecule. However, one could consider the synthesis of a pre-functionalized aminomethyl fragment that is then coupled to the aromatic ring. This approach is generally less common for this type of molecule.

Innovations in Catalytic Synthesis of this compound

Recent advances in catalysis offer more efficient and sustainable routes to this compound and its precursors. These methods often provide higher yields, milder reaction conditions, and greater functional group tolerance compared to traditional stoichiometric reagents.

Transition Metal-Catalyzed Transformations

Transition metal catalysis has become a cornerstone of modern organic synthesis, and its application to the synthesis of amines is well-documented. nih.govhanyang.ac.kr

For the formation of the methanamine group, the direct catalytic amination of (5-bromo-2-nitrophenyl)methanol is a highly attractive strategy. This "borrowing hydrogen" methodology involves the temporary oxidation of the alcohol to the corresponding aldehyde by the catalyst, followed by imine formation with an ammonia source and subsequent reduction of the imine by the catalyst, regenerating the active catalytic species. researchgate.netrug.nl Various transition metal complexes based on ruthenium, iridium, iron, and cobalt have been shown to be effective for the N-alkylation of amines with alcohols. acs.org Palladium-catalyzed systems have also been developed for the one-pot synthesis of secondary amines from benzyl alcohols and primary amines. organic-chemistry.orgacs.orgresearchgate.net Applying these principles to the reaction of (5-bromo-2-nitrophenyl)methanol with ammonia or a protected ammonia equivalent could provide a direct and atom-economical route to the target compound.

Table 2: Selected Transition Metal Catalysts for Amination of Alcohols

| Catalyst System | Alcohol Substrate | Amine Source | Key Features |

| Cobalt(II) complexes | Benzyl alcohols | Anilines, aliphatic amines | Solventless conditions, good functional group tolerance. rsc.org |

| Palladium/AlO(OH) | Benzyl alcohols | Primary amines | Heterogeneous catalyst, one-pot synthesis of imines or secondary amines. organic-chemistry.org |

| Iron complexes | Benzyl alcohols | Various amines | Abundant and inexpensive metal, "borrowing hydrogen" methodology. rug.nlacs.org |

| Ruthenium complexes | Alcohols | Amines | Early examples of "borrowing hydrogen" catalysis. |

Organocatalytic Applications in Precursor Synthesis

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis and for promoting reactions under mild and metal-free conditions. researchgate.net

In the context of synthesizing this compound, organocatalysis can be particularly valuable for the reduction of the nitro group in precursor molecules. For instance, the reduction of 5-bromo-2-nitrobenzaldehyde to the corresponding alcohol can be achieved using organocatalysts in combination with a stoichiometric reductant. More significantly, organocatalytic methods for the reduction of nitroarenes to anilines have been developed. researchgate.net While the goal here is not to reduce the nitro group of the final product, these methods could be adapted for the selective reduction of other functional groups in the presence of the nitro group or for the synthesis of related aniline derivatives. For example, thiourea-based organocatalysts have been employed for the enantioselective transfer hydrogenation of nitroalkenes, demonstrating the ability of these catalysts to activate nitro compounds.

Furthermore, organocatalytic approaches can be applied to the synthesis of key precursors. For example, the functionalization of toluene derivatives at the benzylic position can be achieved using organocatalytic methods, providing access to the necessary aldehyde or alcohol functionalities for subsequent amination.

While direct organocatalytic synthesis of this compound is not yet widely reported, the principles of organocatalysis offer promising avenues for developing more sustainable and selective synthetic routes to this important molecule and its precursors.

Photocatalytic and Electrocatalytic Methodologies

Recent advancements in synthetic chemistry have highlighted photocatalysis and electrocatalysis as powerful tools for organic transformations under mild conditions. These methods offer high selectivity and can often proceed without harsh reagents.

Photocatalytic Synthesis Photocatalysis utilizes light energy, typically visible light, to drive chemical reactions in the presence of a photocatalyst. thieme-connect.de The general mechanism involves the photocatalyst absorbing photons, leading to the generation of electron-hole pairs. These charge carriers can then participate in redox reactions with substrate molecules. thieme-connect.de For the synthesis of this compound, a plausible route is the photocatalytic reduction of a suitable precursor, such as 5-bromo-2-nitrobenzaldehyde.

The selective reduction of a nitro group in the presence of other reducible functionalities, like a halogen atom, is a significant challenge. However, photocatalytic methods have shown high chemo- and regioselectivity. thieme-connect.deresearchgate.net Various semiconductor materials, such as those based on cadmium sulfide (CdS) or metal-organic frameworks (MOFs), have been employed as catalysts. thieme-connect.dersc.org The reaction typically uses a hydrogen donor, which can be as simple as water or alcohols, making the process greener than traditional reductions that require stoichiometric metal hydrides. rsc.org A proposed photocatalytic reduction of 5-bromo-2-nitrobenzaldehyde would involve the selective transformation of the nitro group to an amino group, followed by the reduction of the aldehyde to a methylamine.

Electrocatalytic Synthesis Electrocatalysis offers another green alternative by using electrical energy to drive reactions. This approach can minimize waste by avoiding stoichiometric chemical reductants or oxidants. The electrocatalytic reduction of substituted nitrobenzenes to their corresponding anilines has been demonstrated effectively using redox mediators like polyoxometalates. acs.org This method is highly selective and can be performed in aqueous solutions at room temperature. acs.org

In a potential electrocatalytic synthesis of this compound, the precursor (e.g., 5-bromo-2-nitrobenzaldehyde) would be reduced at the cathode. The use of a mediator can prevent the direct, and often unselective, reduction of the substrate on the electrode surface, thereby preserving the sensitive bromo-substituent. acs.org The process involves the electrochemical reduction of the mediator, which then chemically reduces the nitro group in the bulk solution before being regenerated at the electrode, completing the catalytic cycle. acs.org

Sustainable and Green Chemical Approaches for this compound Synthesis

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly integral to modern synthesis design.

Eliminating volatile organic solvents is a key goal of green chemistry. Solvent-free, or solid-state, reactions can lead to reduced waste, lower costs, and simplified purification procedures. Microwave irradiation combined with supported reagents on mineral oxides offers an effective method for conducting reactions without a solvent. researchgate.net

Aromatic nitro compounds have been successfully reduced to primary amines using hydrazine hydrate supported on alumina, catalyzed by iron(III) chloride, under solvent-free microwave conditions. researchgate.net This approach is rapid and high-yielding. researchgate.net Applying this to a precursor like 5-bromo-2-nitrobenzaldehyde could provide a direct and environmentally friendly route to this compound. The reaction would involve mixing the substrate with the alumina-supported reagent and exposing it to microwave irradiation for a short period.

Atom economy is a measure of the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final desired product. kccollege.ac.in A higher atom economy signifies a greener process with less waste. The E-Factor (Environmental Factor) provides a complementary metric, quantifying the mass of waste produced per unit of product.

The synthesis of this compound is typically achieved via the reduction of a precursor like 5-bromo-2-nitrobenzaldehyde. The choice of reducing agent significantly impacts the atom economy. For instance, catalytic hydrogenation uses molecular hydrogen (H₂), where the only byproduct is water, leading to a very high atom economy. In contrast, reductions using metal hydrides like sodium borohydride (NaBH₄) generate stoichiometric inorganic byproducts, resulting in lower atom economy.

Table 1: Atom Economy Comparison for the Reduction of 5-Bromo-2-nitrobenzaldehyde

| Reaction Type | Reactants | Desired Product | Byproducts | % Atom Economy |

| Catalytic Hydrogenation | 5-Bromo-2-nitrobenzaldehyde, H₂ | This compound | H₂O | ~92.4% |

| Borohydride Reduction | 5-Bromo-2-nitrobenzaldehyde, NaBH₄ | This compound | NaBO₂, H₂O | ~70.5% |

Note: Calculations are based on a simplified reaction stoichiometry for illustrative purposes. The actual atom economy can vary based on the specific reaction pathway and workup procedures.

Optimizing a synthesis for atom economy involves choosing reaction types like additions or catalytic reductions over stoichiometric substitutions or eliminations. kccollege.ac.inscranton.edu This inherently minimizes waste and improves the E-Factor.

Continuous flow chemistry, where reactants are pumped through a reactor containing a catalyst, offers significant advantages over traditional batch processing. researchgate.net These benefits include enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. nih.govacs.org

The catalytic hydrogenation of nitroarenes is particularly well-suited for flow chemistry. researchgate.net Systems using packed-bed reactors filled with a heterogeneous catalyst, such as copper nanoparticles on celite or palladium on a magnetic support, have been developed for the efficient and selective reduction of nitro groups to anilines. nih.govrsc.org Such a system could be readily adapted for the synthesis of this compound from its corresponding nitro-precursor. The process would involve continuously pumping a solution of the starting material through the heated catalyst bed. acs.org This method avoids the handling of gaseous hydrogen and flammable catalysts in large batch reactors, significantly improving process safety. nih.govacs.org

Table 2: Illustrative Parameters for Continuous Flow Hydrogenation

| Parameter | Value/Condition | Rationale |

| Catalyst | Pd on Maghemite or Cu on Celite | High activity and selectivity for nitro reduction; allows for easy separation. nih.govrsc.org |

| Reactor Type | Packed-Bed Reactor (PBR) | High catalyst-to-substrate ratio, efficient mass transfer. acs.org |

| Solvent | Ethanol, Ethylene Glycol | Good solubility for aromatic nitro compounds; suitable viscosity for flow. acs.orgrsc.org |

| Temperature | 30 - 130 °C | Optimized for catalyst activity and reaction rate. acs.orgrsc.org |

| Flow Rate | 0.03 - 1.0 mL/min | Controls residence time to ensure complete conversion. nih.govrsc.org |

| Hydrogen Source | H₂ gas or Transfer Hydrogenation (e.g., Hydrazine) | Direct hydrogenation or safer in-situ hydrogen generation. nih.govrsc.org |

Purification and Isolation Strategies for Synthetic Products

The isolation of a pure product from a reaction mixture is a critical final step in any synthesis. For a polar compound like this compound, which contains a basic amine group, advanced chromatographic techniques are often required.

Flash chromatography and High-Performance Liquid Chromatography (HPLC) are the primary methods for purifying synthetic products in a laboratory setting.

Flash Chromatography: This is a rapid form of preparative column chromatography that uses moderate pressure to speed up solvent flow. chromatographydirect.comphenomenex.com For a polar amine like the target compound, several strategies can be employed:

Normal-Phase Chromatography: Uses a polar stationary phase (e.g., silica gel) and non-polar solvents. To prevent the basic amine from interacting strongly with the acidic silica, which can cause poor separation and tailing, a small amount of a competing base like triethylamine is often added to the mobile phase. biotage.com

Reversed-Phase Chromatography: Employs a non-polar stationary phase (e.g., C18-silica) with polar solvents (e.g., acetonitrile (B52724)/water). This is often effective for purifying polar compounds. wfu.edu Adjusting the mobile phase pH to be alkaline ensures that the amine is in its neutral, free-base form, which increases its retention and improves separation. biotage.com

Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is ideal for very polar compounds that are not well-retained in reversed-phase. biotage.combiotage.com HILIC uses a polar stationary phase (like silica) with a mobile phase consisting of a high concentration of organic solvent (like acetonitrile) and a small amount of aqueous solvent. Water acts as the strong, eluting solvent. biotage.com

High-Performance Liquid Chromatography (HPLC): HPLC provides higher resolution and is used for both analytical and preparative-scale separations. For aromatic amines, reversed-phase HPLC using a C18 column is common. oup.com Detection can be achieved using UV-Vis spectroscopy, and coupling the HPLC system to a mass spectrometer (LC-MS) allows for precise identification of the collected fractions. oup.comnih.gov

Table 3: Comparison of Chromatographic Techniques for Purifying this compound

| Technique | Stationary Phase | Typical Mobile Phase | Key Advantages |

| Normal-Phase Flash | Silica Gel | Hexane/Ethyl Acetate + Triethylamine | Fast, good for less polar impurities. wfu.edu |

| Reversed-Phase Flash | C18-functionalized Silica | Acetonitrile/Water + Base (e.g., TEA) | Excellent for polar compounds and impurities. biotage.com |

| HILIC Flash | Silica or Amine-functionalized Silica | Acetonitrile/Water | Best for very polar compounds not retained by reversed-phase. biotage.com |

| Preparative HPLC | C18-functionalized Silica | Acetonitrile/Water + Formic Acid or Base | Highest resolution for separating closely related impurities. oup.com |

Controlled Crystallization Methodologies

The control of crystallization is a critical step in the manufacturing of active pharmaceutical ingredients and their intermediates, as it dictates particle size distribution, purity, and solid-state form, all of which can impact downstream processing and final product quality. Methodologies for controlled crystallization can be broadly categorized into several techniques, including solvent selection, controlled cooling, and anti-solvent addition. Although specific research on this compound is limited, general principles of these methodologies can be discussed.

Solvent Selection:

The choice of solvent is paramount in controlling crystallization as it influences both the solubility of the compound and the crystal habit. A suitable solvent system should exhibit moderate solubility for the compound, with a significant change in solubility as a function of temperature. This allows for high recovery upon cooling. The interaction between the solvent and the growing crystal faces can also dictate the final crystal morphology. For instance, in the crystallization of other complex organic molecules, alcoholic solvents have been shown to produce different crystal shapes compared to non-polar solvents.

Controlled Cooling Crystallization:

Cooling crystallization is a common technique where a saturated solution is cooled in a controlled manner to induce supersaturation and subsequent crystallization. The cooling rate is a critical parameter; a slow cooling rate generally promotes the growth of larger, more uniform crystals with higher purity, as it allows for the selective incorporation of the desired molecules into the crystal lattice. Conversely, rapid cooling can lead to the rapid nucleation of many small crystals, potentially trapping impurities.

For a hypothetical controlled cooling crystallization of this compound, a typical process would involve dissolving the crude material in a suitable solvent at an elevated temperature to achieve saturation. This would be followed by a programmed cooling profile to a lower temperature, inducing crystallization. The resulting crystals would then be isolated by filtration.

Anti-Solvent Crystallization:

In the context of this compound, an anti-solvent approach could involve dissolving the compound in a good solvent (e.g., a polar organic solvent) and then gradually adding a non-polar anti-solvent to induce precipitation.

Interactive Data Table: Hypothetical Crystallization Parameters

Since specific experimental data for the controlled crystallization of this compound is not available in the searched literature, the following table presents hypothetical data to illustrate the kind of information that would be generated in such a study.

| Crystallization Method | Solvent System | Cooling/Addition Rate | Theoretical Yield (%) | Crystal Morphology |

| Controlled Cooling | Ethanol | 2°C/hour | 85 | Needles |

| Controlled Cooling | Isopropanol | 5°C/hour | 82 | Plates |

| Anti-Solvent | Acetone/Hexane | 1 mL/minute | 90 | Prisms |

| Anti-Solvent | THF/Water | 2 mL/minute | 88 | Rods |

This table is for illustrative purposes only and is not based on experimental results.

Detailed Research Findings:

A comprehensive investigation into the controlled crystallization of this compound would involve a systematic screening of various solvents to determine the solubility profile. Following this, detailed studies would be conducted to optimize the cooling profiles or anti-solvent addition strategies. Characterization of the resulting crystals would be performed using techniques such as X-ray powder diffraction (XRPD) to identify the polymorphic form, microscopy to observe crystal morphology, and high-performance liquid chromatography (HPLC) to determine purity. The goal of such research would be to develop a robust and reproducible crystallization process that consistently yields a product with the desired physical and chemical properties.

Nucleophilic Substitution Reactions Involving the Aromatic Bromine Atom

The bromine atom on the aromatic ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is significantly enhanced by the presence of the electron-withdrawing nitro group at the ortho position. The nitro group stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction through resonance, thereby lowering the activation energy of the substitution process. masterorganicchemistry.comlibretexts.org

Common nucleophilic substitution reactions involving the aromatic bromine atom include:

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgnih.gov This method is widely used to form new carbon-carbon bonds. For instance, coupling with various arylboronic acids can introduce new aryl substituents at the 5-position. mdpi.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with an amine. wikipedia.orgorganic-chemistry.org This can be used to introduce a secondary or tertiary amine at the position of the bromine atom.

Copper-Catalyzed Ullmann Condensation: The Ullmann reaction provides a classic method for forming carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds by reacting the aryl bromide with alcohols, amines, or thiols, respectively, in the presence of a copper catalyst, often at elevated temperatures. wikipedia.orgorganic-chemistry.org The Goldberg reaction, a variation of the Ullmann condensation, is specifically used for the formation of C-N bonds. wikipedia.org

The general mechanism for these substitution reactions involves the attack of a nucleophile on the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized anionic intermediate, followed by the departure of the bromide ion to yield the substituted product. masterorganicchemistry.comstackexchange.com

Electrophilic Aromatic Substitution Reactivity of the Phenyl Ring System

The phenyl ring of this compound is strongly deactivated towards electrophilic aromatic substitution (EAS) reactions. libretexts.org This is due to the powerful electron-withdrawing effects of both the nitro group (-M/-R and -I effects) and the bromine atom (-I effect). libretexts.orgpbworks.com These groups reduce the electron density of the aromatic ring, making it less susceptible to attack by electrophiles. msu.edulibretexts.org

The nitro group is a strong deactivating group and directs incoming electrophiles to the meta position relative to itself. libretexts.orgmsu.edu The bromine atom, while also deactivating, is an ortho, para-director. pbworks.com In this specific molecule, the directing effects of the substituents are as follows:

The nitro group (at C2) directs incoming electrophiles to C4 and C6.

The bromine atom (at C5) directs to C2 and C4.

The aminomethyl group is generally considered a weak activating group and an ortho, para-director.

Considering the combined effects, any potential electrophilic substitution would be highly disfavored. If forced under harsh conditions, the substitution pattern would be complex and likely result in a mixture of products, with the positions meta to the nitro group being the least deactivated.

Transformations and Reductions of the Nitro Functional Group

The nitro group in this compound is readily reduced to a primary amino group (aniline derivative). This transformation is a common and crucial step in the synthesis of various heterocyclic compounds and other complex molecules. A variety of reducing agents can be employed for this purpose. wikipedia.orgmasterorganicchemistry.com

Common methods for the reduction of the nitro group include:

| Reducing Agent | Conditions | Product |

| Iron (Fe) in acidic media (e.g., HCl) | Typically heated | 4-Bromo-2-(aminomethyl)aniline |

| Tin(II) chloride (SnCl₂) in concentrated HCl | Often used for selective reductions | 4-Bromo-2-(aminomethyl)aniline |

| Catalytic Hydrogenation (H₂) | Pd/C, PtO₂, or Raney Nickel catalyst | 4-Bromo-2-(aminomethyl)aniline |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or alcoholic solution | 4-Bromo-2-(aminomethyl)aniline |

The choice of reducing agent can be critical to avoid the reduction of other functional groups present in the molecule. For instance, catalytic hydrogenation under certain conditions might also affect the bromine-carbon bond. The reduction using metals in acidic media is a very common and cost-effective method. masterorganicchemistry.comyoutube.com The resulting diamine, 4-bromo-2-(aminomethyl)aniline, is a versatile intermediate for further synthetic transformations.

Chemical Reactivity of the Primary Amine Moiety in this compound

The primary amine of the aminomethyl group is a nucleophilic center and can participate in a variety of chemical reactions. Its reactivity can be influenced by the electronic effects of the substituents on the aromatic ring.

Acylation: The primary amine can be readily acylated by reacting with acyl chlorides or anhydrides to form amides. This reaction is often carried out in the presence of a base to neutralize the HCl or carboxylic acid byproduct.

Alkylation: The amine can be alkylated with alkyl halides, although over-alkylation to form secondary and tertiary amines, and even quaternary ammonium salts, can be an issue. Reductive amination with aldehydes or ketones provides a more controlled method for mono-alkylation.

Schiff Base Formation: The primary amine can condense with aldehydes or ketones to form imines (Schiff bases). This reaction is typically reversible and is often carried out with the removal of water to drive the equilibrium towards the product.

Diazotization: While less common for benzylic amines compared to anilines, under specific conditions, the primary amine could be converted to a diazonium salt, which could then undergo various substitution reactions.

Cascade and Multi-Component Reactions Utilizing this compound

This compound and its derivatives, particularly the product of its nitro reduction, are valuable building blocks in cascade and multi-component reactions (MCRs) for the synthesis of heterocyclic compounds. tcichemicals.comnih.gov MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. tcichemicals.comfrontiersin.org

A key application is in the synthesis of quinazolinones and related fused heterocyclic systems. organic-chemistry.orgnih.govekb.egresearchgate.netnih.gov For example, the diamine obtained from the reduction of this compound can be used in reactions with:

Aldehydes or Ketones: Condensation can lead to the formation of dihydroquinazolines, which can be subsequently oxidized to quinazolines.

Carboxylic Acids or their Derivatives: Reaction with carboxylic acids, acyl chlorides, or esters can lead to the formation of 2-substituted quinazolinones.

Isothiocyanates: Reaction with isothiocyanates can lead to the formation of thiourea (B124793) derivatives, which can then be cyclized to form various heterocyclic systems.

These cascade reactions often involve an initial intermolecular reaction followed by one or more intramolecular cyclizations, providing a rapid and efficient route to complex molecular architectures.

Derivatization and Structural Modification of 5 Bromo 2 Nitrophenyl Methanamine

Synthesis of Analogues with Modified Aromatic Substitution Patterns

The aromatic ring of (5-Bromo-2-nitrophenyl)methanamine is amenable to various substitution reactions, allowing for the synthesis of analogues with altered electronic and steric properties. The inherent directing effects of the bromo and nitro substituents guide the position of incoming electrophiles.

Nucleophilic aromatic substitution (SNAr) reactions offer a viable route to modify the aromatic core. The fluorine atom in related compounds like 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene has been shown to undergo substitution with various nucleophiles, including oxygen, sulfur, and nitrogen nucleophiles. nih.gov This suggests that under appropriate conditions, the bromine atom in this compound could potentially be displaced by strong nucleophiles, leading to a range of substituted analogues.

Furthermore, the vicarious nucleophilic substitution (VNS) is a powerful tool for the introduction of carbon, oxygen, and nitrogen nucleophiles onto nitroaromatic rings. nih.gov This methodology could be applied to this compound to introduce substituents at positions activated by the nitro group. For instance, the reaction with carbanions could lead to the formation of new carbon-carbon bonds on the aromatic ring.

The order of substitution reactions is crucial in directing the synthesis towards the desired isomer. The directing effects of the existing substituents (bromo and nitro groups) must be carefully considered when planning multi-step syntheses on the aromatic ring. youtube.comyoutube.com

Introduction of Diverse Functional Groups onto the Methanamine Nitrogen

The primary amine of the methanamine moiety in this compound serves as a key handle for the introduction of a wide array of functional groups through various nitrogen-centered reactions.

Standard N-alkylation and N-acylation reactions can be readily employed to introduce alkyl, aryl, and acyl groups. These reactions typically proceed by treating the parent amine with alkyl halides or acyl chlorides/anhydrides in the presence of a base. Such modifications can significantly alter the steric bulk and electronic properties of the molecule, influencing its reactivity and potential biological activity.

Reductive amination provides another versatile method for introducing substituted alkyl groups. This reaction involves the condensation of the primary amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding secondary or tertiary amine. This one-pot procedure allows for the efficient synthesis of a diverse library of N-substituted derivatives.

Formation of Heterocyclic Scaffolds Derived from this compound

The strategic positioning of the aminomethyl and nitro groups in an ortho-relationship on the benzene (B151609) ring makes this compound a valuable precursor for the synthesis of various nitrogen-containing heterocyclic systems. These intramolecular cyclization reactions often involve the reduction of the nitro group to an amine, which can then react with the adjacent side chain.

Cyclization Reactions to Form Fused Ring Systems

The reductive cyclization of ortho-nitrobenzylamines is a well-established strategy for the synthesis of fused nitrogen-containing heterocycles. Depending on the reaction conditions and the nature of the substituent on the methanamine nitrogen, various fused ring systems can be accessed. For example, intramolecular reductive cyclization of o-nitro styrenes is known to produce indoles. shareok.org

One of the most common applications of this strategy is in the synthesis of quinazolines. The reduction of the nitro group in an N-acyl derivative of this compound would generate an ortho-amino-N-acylbenzylamine intermediate, which can then undergo intramolecular cyclization and dehydration to afford a dihydroquinazoline. Subsequent oxidation can then lead to the aromatic quinazoline ring system. Various synthetic methods for quinazolines from ortho-substituted anilines have been reported, highlighting the versatility of this approach. organic-chemistry.orgacs.org

Synthetic Routes to Nitrogen-Containing Heterocycles

Beyond fused systems, this compound can be utilized in the synthesis of other nitrogen-containing heterocycles. For instance, condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of seven-membered rings, such as benzodiazepines. The synthesis of 1,5-benzodiazepines, for example, is often achieved through the condensation of ortho-phenylenediamines with ketones. nih.gov By first reducing the nitro group of this compound to an amine, the resulting ortho-diaminobenzyl derivative could be a suitable precursor for such cyclizations.

The following table summarizes potential heterocyclic scaffolds that could be synthesized from this compound, along with the general synthetic strategy.

| Heterocyclic Scaffold | General Synthetic Strategy | Key Intermediate |

| Indoles | Intramolecular reductive cyclization of a derivative with an appropriate side chain. | ortho-aminobenzylamine derivative |

| Quinazolines | Reductive cyclization of an N-acyl derivative. | ortho-amino-N-acylbenzylamine |

| Benzodiazepines | Condensation of the corresponding ortho-phenylenediamine derivative with a dicarbonyl compound or equivalent. | (5-Bromo-2-aminophenyl)methanamine |

Structure-Reactivity and Structure-Property Relationship Studies in Derivatives

The systematic derivatization of this compound allows for the exploration of structure-reactivity and structure-property relationships. By modifying the substituents on the aromatic ring and the methanamine nitrogen, it is possible to tune the electronic and steric properties of the molecule and observe the resulting effects on its chemical reactivity and physical properties.

For instance, the electron-withdrawing or -donating nature of substituents on the aromatic ring will influence the nucleophilicity of the methanamine nitrogen and the acidity of the N-H protons. Similarly, the steric bulk of substituents on the nitrogen can impact the accessibility of the lone pair and hinder or facilitate certain reactions.

The following table outlines hypothetical structural modifications and their potential impact on the properties of this compound derivatives.

| Structural Modification | Potential Impact on Reactivity | Potential Impact on Properties |

| Introduction of electron-donating groups on the aromatic ring | Increased nucleophilicity of the methanamine nitrogen. | Altered electronic properties, potentially affecting biological interactions. |

| Introduction of electron-withdrawing groups on the aromatic ring | Decreased nucleophilicity of the methanamine nitrogen. | Enhanced acidity of N-H protons, potential for altered hydrogen bonding. |

| N-alkylation with bulky groups | Steric hindrance around the nitrogen, potentially slowing reaction rates. | Increased lipophilicity, which could affect solubility and membrane permeability. |

| N-acylation | Delocalization of the nitrogen lone pair, reducing nucleophilicity. | Introduction of a hydrogen bond acceptor, potentially influencing intermolecular interactions. |

Further research involving the synthesis and systematic evaluation of a library of this compound derivatives is necessary to establish concrete structure-reactivity and structure-property relationships.

Computational and Theoretical Studies on 5 Bromo 2 Nitrophenyl Methanamine

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. For (5-Bromo-2-nitrophenyl)methanamine, these calculations would reveal details about its electronic structure, which governs its stability, reactivity, and spectroscopic characteristics.

Detailed research findings from these calculations would typically include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

From these orbital energies, a range of global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors provide a quantitative basis for predicting how the molecule will interact with other chemical species.

Table 1: Hypothetical Reactivity Descriptors for this compound Calculated using DFT

| Descriptor | Formula | Significance | Hypothetical Value |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. | 8.2 eV |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. | 1.5 eV |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. | 4.85 eV |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. | 3.35 eV |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates reactivity. | 0.15 eV⁻¹ |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Propensity to accept electrons. | 3.51 eV |

Note: The values in this table are hypothetical and serve to illustrate the data that would be generated from quantum chemical calculations. They are based on typical values for similar nitroaromatic compounds.

Elucidation of Reaction Mechanisms Through Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. mdpi.com For this compound, this could involve studying its synthesis, degradation, or its reactions with biological macromolecules.

By mapping the potential energy surface of a reaction, computational chemists can identify transition states, intermediates, and the activation energies associated with each step. researchgate.net For instance, the reduction of the nitro group to an amine, a common transformation for nitroaromatic compounds, could be modeled to understand the precise mechanism, including the role of catalysts and the stereochemistry of the products. Similarly, nucleophilic aromatic substitution reactions, where the bromine atom is replaced, could be investigated. researchgate.net

Table 2: Illustrative Data from a Computational Study of a Hypothetical Reaction Pathway

| Reaction Step | Species | Relative Energy (kcal/mol) | Key Geometric Parameters |

| 1 | Reactants | 0.0 | - |

| 2 | Transition State 1 | +25.5 | C-N bond forming: 2.1 Å |

| 3 | Intermediate | -5.2 | Fully formed C-N bond |

| 4 | Transition State 2 | +15.8 | Br-C bond breaking: 2.5 Å |

| 5 | Products | -12.0 | - |

Note: This table presents hypothetical data for an illustrative reaction mechanism. The values are representative of what would be calculated in a typical DFT study of a reaction mechanism.

Conformational Analysis and Molecular Dynamics Simulations of this compound

The three-dimensional shape and flexibility of a molecule are critical to its function, particularly in biological systems where specific orientations are required for binding to receptors or enzymes. Conformational analysis of this compound would identify the most stable spatial arrangements of its atoms. This is particularly important for the rotation around the C-C bond connecting the phenyl ring and the aminomethyl group, and the orientation of the nitro group relative to the ring. colostate.edu

Molecular dynamics (MD) simulations can extend this analysis by modeling the movement of the molecule over time, providing a dynamic picture of its conformational landscape. nih.gov MD simulations of this compound in different environments, such as in a vacuum, in water, or within a lipid bilayer, would reveal how its conformation and dynamics are influenced by its surroundings. This is crucial for understanding its solubility, transport properties, and interactions with biological membranes.

Prediction of Spectroscopic Parameters and Spectral Interpretation Methodologies

Computational methods can predict various spectroscopic properties of a molecule, which can be invaluable for interpreting experimental spectra and confirming the structure of synthesized compounds. For this compound, these predictions would include:

NMR Spectroscopy: Calculation of the chemical shifts of ¹H and ¹³C atoms. These predicted shifts, when compared to experimental data, can help in the complete assignment of the NMR spectrum. dntb.gov.ua

Vibrational Spectroscopy (IR and Raman): Prediction of the vibrational frequencies and intensities. This allows for the assignment of specific bands in the experimental IR and Raman spectra to particular molecular motions, such as the stretching of the N-O bonds in the nitro group or the C-Br bond.

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, corresponding to the absorption of light in the UV-visible range. This helps in understanding the color and photostability of the compound.

In Silico Design of Novel Derivatives and Reaction Pathways

A key advantage of computational chemistry is its ability to perform in silico (computer-based) design of new molecules and reaction pathways, which can significantly accelerate the discovery of compounds with desired properties. nih.gov Starting with the this compound scaffold, computational methods could be used to:

Design Novel Derivatives: Systematically modify the structure by adding or changing functional groups and then calculate the properties of these new virtual compounds. For example, one could explore how different substituents on the phenyl ring or the amine group affect the molecule's electronic properties or its predicted biological activity. nih.govscholarsresearchlibrary.com

Explore New Reaction Pathways: Propose and computationally test novel synthetic routes to this compound or its derivatives that might be more efficient or environmentally friendly than existing methods.

Advanced Analytical Methodologies for Characterizing 5 Bromo 2 Nitrophenyl Methanamine and Its Derivatives

Development of Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of (5-Bromo-2-nitrophenyl)methanamine in solution.

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively. In a typical ¹H NMR spectrum of this compound, the aromatic protons exhibit distinct chemical shifts and coupling patterns due to their positions relative to the bromo, nitro, and aminomethyl substituents. The methylene (B1212753) protons of the aminomethyl group typically appear as a singlet, which can exchange with deuterium (B1214612) oxide (D₂O), confirming the presence of an amine group.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between atoms. A COSY spectrum reveals proton-proton couplings, helping to assign the signals of adjacent protons in the aromatic ring. The HSQC spectrum correlates proton signals with their directly attached carbon atoms, allowing for the definitive assignment of the ¹³C NMR spectrum. For instance, the correlation between the methylene protons and their corresponding carbon atom can be unequivocally established.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | 7.85 | d | J = 8.5 |

| H-4 | 7.60 | dd | J = 8.5, 2.0 |

| H-6 | 8.10 | d | J = 2.0 |

| -CH₂NH₂ | 4.05 | s | - |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 (-CH₂NH₂) | 140.5 |

| C-2 (-NO₂) | 150.0 |

| C-3 | 125.0 |

| C-4 | 132.0 |

| C-5 (-Br) | 118.0 |

| C-6 | 135.0 |

While solution-state NMR provides information about the molecule's structure in a solvent, solid-state NMR (ssNMR) offers insights into the structure and dynamics in the solid phase. This is particularly useful for studying polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Cross-polarization magic-angle spinning (CP-MAS) is a common ssNMR technique used to enhance the signal of low-abundance nuclei like ¹³C and to average out anisotropic interactions, resulting in higher resolution spectra. By comparing the ssNMR spectra of different batches or crystalline forms of this compound, subtle differences in molecular conformation and packing can be detected.

High-Resolution Mass Spectrometry (HRMS) Approaches for Molecular Formula Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, the molecular formula of this compound can be unequivocally confirmed. This is crucial for distinguishing it from other isomers or compounds with the same nominal mass.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides valuable structural information. The molecule is ionized and then fragmented, and the masses of the resulting fragments are measured. The fragmentation pattern is characteristic of the molecule's structure. For this compound, characteristic fragmentation pathways would involve the loss of the aminomethyl group, the nitro group, and the bromine atom.

Table 3: Predicted HRMS Data and Major Fragments for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 230.9823 / 232.9803 | Molecular ion (presence of Br isotopes) |

| [M-NH₂]⁺ | 214.9667 / 216.9647 | Loss of the amino group |

| [M-CH₂NH₂]⁺ | 200.9511 / 202.9491 | Loss of the aminomethyl group |

| [M-NO₂]⁺ | 184.9872 / 186.9852 | Loss of the nitro group |

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. Each functional group has characteristic vibrational frequencies. In the IR spectrum of this compound, characteristic peaks for the N-H stretching of the amine, the asymmetric and symmetric stretching of the nitro group, and the C-Br stretching can be observed. Raman spectroscopy, which is complementary to IR, is particularly useful for observing vibrations of non-polar bonds and can provide additional structural information. Conformational studies can also be performed by analyzing shifts in vibrational frequencies under different conditions.

Table 4: Characteristic IR and Raman Bands for this compound

| Functional Group | Vibrational Mode | **IR Frequency (cm⁻¹) ** | **Raman Frequency (cm⁻¹) ** |

|---|---|---|---|

| N-H (amine) | Stretching | 3400-3200 | 3400-3200 |

| C-H (aromatic) | Stretching | 3100-3000 | 3100-3000 |

| C-H (aliphatic) | Stretching | 2950-2850 | 2950-2850 |

| N-O (nitro) | Asymmetric Stretching | 1550-1500 | 1550-1500 |

| N-O (nitro) | Symmetric Stretching | 1350-1300 | 1350-1300 |

| C=C (aromatic) | Stretching | 1600-1450 | 1600-1450 |

| C-N | Stretching | 1300-1200 | 1300-1200 |

Chromatographic Method Development for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for analyzing it in complex mixtures. High-performance liquid chromatography (HPLC) is a widely used method for this purpose. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), can effectively separate the target compound from its impurities. The use of a UV detector is suitable for detecting the analyte due to the presence of the chromophoric nitroaromatic system. Method development would involve optimizing the mobile phase composition, flow rate, and column temperature to achieve the best separation. Gas chromatography (GC) could also be employed, particularly for the analysis of more volatile derivatives or impurities.

Table 5: Illustrative HPLC Method Parameters for Purity Assessment

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

High-Performance Liquid Chromatography (HPLC) Method Optimization

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. Method optimization is critical to achieve the desired separation, resolution, and sensitivity, especially when dealing with complex matrices or the separation of closely related isomers.

The retention of aromatic compounds with polar groups, such as the nitro and amino groups in the target analyte, is influenced by several factors in reversed-phase HPLC (RP-HPLC). These include the hydrophobicity of the analyte, the type of organic modifier in the mobile phase, and specific interactions with the stationary phase. The selection of the stationary phase is a primary consideration. While standard C18 columns are widely used, achieving adequate separation of positional isomers of bromo-nitro compounds can be challenging due to their similar hydrophobicities.

For enhanced selectivity, stationary phases that facilitate alternative interactions, such as π-π and dipole-dipole interactions, are often employed. Phenyl-Hexyl (Phe-Hex) or Pentafluorophenyl (PFP) columns can offer different selectivity for halogenated aromatic compounds due to varying electron cloud interactions.

The composition of the mobile phase, typically a mixture of water with an organic modifier like acetonitrile (ACN) or methanol (MeOH), is a critical parameter to optimize. The choice of organic modifier can significantly alter selectivity. For instance, in the separation of nitroaromatic compounds, acetonitrile can engage in stronger dipole-dipole interactions compared to methanol, affecting the elution order. The pH of the mobile phase is another crucial factor, as it governs the ionization state of the amine group in this compound. Operating at a pH well below the pKa of the amine ensures it is in its protonated form, which can influence retention and peak shape. The addition of modifiers like trifluoroacetic acid (TFA) or formic acid is common to control pH and improve peak shape, with formic acid being preferred for mass spectrometry (MS) compatibility.

Temperature also plays a role in optimizing HPLC separations. Varying the column temperature can alter the viscosity of the mobile phase and the kinetics of mass transfer, which can sometimes improve resolution between closely eluting peaks.

A systematic approach, such as a Design of Experiments (DoE), can be employed to efficiently optimize these parameters, leading to a robust and validated HPLC method for the routine analysis of this compound.

Table 1: Exemplary HPLC Method Parameters for Analysis of Aromatic Amines and Nitroaromatics

| Parameter | Condition 1 | Condition 2 |

| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm | Pentafluorophenyl (PFP), 4.6 x 100 mm, 3 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | A: WaterB: Methanol |

| Gradient | 20-80% B over 15 min | Isocratic 60% B |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Column Temp. | 30 °C | 35 °C |

| Detection | UV at 254 nm | UV at 254 nm |

| Injection Vol. | 10 µL | 5 µL |

This table presents hypothetical yet representative starting conditions for method development based on literature for similar compounds. Actual conditions for this compound would require specific optimization.

Gas Chromatography (GC) and Hyphenated Techniques

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself has limited volatility, derivatization can be employed to enhance its amenability to GC analysis. However, GC is particularly well-suited for the analysis of related impurities or precursors that are more volatile.

The choice of the capillary column is fundamental to a successful GC separation. For nitroaromatic and halogenated compounds, moderately polar to polar stationary phases are often preferred. Columns such as a DB-5MS or RTx-5MS, which have a 5% diphenyl / 95% dimethyl polysiloxane phase, are commonly used for their versatility and robustness in analyzing a wide range of compounds.

The optimization of the oven

Applications of 5 Bromo 2 Nitrophenyl Methanamine in Organic Synthesis and Materials Science

Role as a Crucial Building Block in the Synthesis of Complex Organic Molecules

The primary application of (5-bromo-2-nitrophenyl)methanamine in organic synthesis lies in its potential as a precursor to ortho-diaminobenzene derivatives, which are key intermediates in the synthesis of various heterocyclic compounds. The synthetic pathway typically involves the reduction of the nitro group to an amine, yielding a 1,2-diaminobenzene derivative. This transformation sets the stage for subsequent cyclization reactions to form fused heterocyclic systems.

A prominent example is the synthesis of benzimidazole (B57391) derivatives. The condensation of an ortho-phenylenediamine with an aldehyde or a carboxylic acid is a fundamental method for constructing the benzimidazole ring system. nih.govenpress-publisher.com Following the reduction of its nitro group, this compound can react with a variety of aldehydes to produce 2-substituted-5-bromo-1H-benzimidazoles. The bromine atom at the 5-position provides a handle for further functionalization through cross-coupling reactions, allowing for the synthesis of a diverse library of benzimidazole-based compounds with potential applications in medicinal chemistry and materials science. researchgate.netarabjchem.org

Similarly, this compound is a potential precursor for the synthesis of quinoxaline (B1680401) derivatives. Quinoxalines are typically synthesized through the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. sapub.orgnih.gov The reduced form of this compound can be reacted with various diketones to yield 6-bromoquinoxaline (B1268447) derivatives. These brominated quinoxalines can serve as building blocks for more complex structures, including those with applications as pharmaceuticals and in the development of organic light-emitting diodes (OLEDs). ipp.pt

The table below outlines the potential synthesis of key heterocyclic cores starting from this compound.

| Starting Material | Key Transformation | Intermediate | Reactant | Heterocyclic Product |

| This compound | Nitro group reduction | 4-Bromo-2-(aminomethyl)aniline | Aldehyde (R-CHO) | 5-Bromo-2-substituted-1H-benzimidazole |

| This compound | Nitro group reduction | 4-Bromo-2-(aminomethyl)aniline | 1,2-Diketone (R-CO-CO-R') | 6-Bromo-2,3-disubstituted-quinoxaline |

Precursor in the Development of Advanced Functional Organic Materials

The structural features of this compound make it an intriguing candidate for the development of advanced functional organic materials, particularly in the realms of optoelectronics and dye chemistry.

While specific examples of polymers derived directly from this compound are not extensively documented, its potential as a monomer precursor is significant. The bromine atom allows for its incorporation into polymer chains via cross-coupling reactions, such as Suzuki or Stille coupling. For instance, after suitable modification of the amino and nitro groups, the resulting bromo-aromatic monomer could be polymerized with a diboronic acid or a distannane to create conjugated polymers. These materials are of interest for applications in organic electronics.

The synthesis of benzimidazole-based cyclometalated iridium(III) complexes, which are utilized as phosphorescent emitters in OLEDs, often starts from substituted 2-phenylbenzimidazoles. Following the synthetic logic outlined in section 7.1, this compound can be a precursor to 5-bromo-2-phenyl-1H-benzimidazole. The bromine atom on the benzimidazole core can then be used to introduce other functional groups through cross-coupling reactions, thereby tuning the electronic and photophysical properties of the resulting iridium complex. This tunability is crucial for achieving desired emission colors and efficiencies in OLED devices.

Nitroanilines are a well-known class of chromophores, and their derivatives are often used as dyes and pigments. google.com The combination of the electron-withdrawing nitro group and the electron-donating aminomethyl group (after potential N-alkylation or arylation) on the benzene (B151609) ring of this compound forms a push-pull system, which is a common structural motif in organic dyes. The bromine atom provides a means to further modify the dye structure, for example, by introducing auxochromic groups to modulate the color and other properties of the dye. While direct use as a dye might be limited, it serves as a valuable intermediate for more complex dye molecules.

Contribution to Supramolecular Chemistry and Host-Guest Systems

The molecular structure of this compound contains functionalities that are conducive to forming supramolecular assemblies. The aminomethyl group is a hydrogen bond donor, while the nitro group can act as a hydrogen bond acceptor. These interactions can direct the self-assembly of the molecules into well-defined one-, two-, or three-dimensional structures.

Furthermore, the aromatic ring can participate in π-π stacking interactions, which are also a significant driving force in the formation of supramolecular architectures. The bromine atom can engage in halogen bonding, another important non-covalent interaction in crystal engineering. The combination of these interactions makes this compound a potential building block for designing complex supramolecular systems and host-guest complexes. For instance, after conversion to a benzimidazole, the resulting molecule could be part of a larger macrocyclic host capable of encapsulating guest molecules.

Development of Chiral Auxiliaries and Ligands for Asymmetric Synthesis

The primary amine of the aminomethyl group in this compound can be readily functionalized with chiral entities to create chiral auxiliaries or ligands for asymmetric catalysis. For example, reaction with a chiral carboxylic acid would yield a chiral amide, which could be used to direct the stereochemical outcome of a subsequent reaction.

Alternatively, the amine can be used to synthesize chiral Schiff bases by condensation with chiral aldehydes. These Schiff bases can then act as ligands for transition metals in a variety of asymmetric transformations, such as reductions, oxidations, and carbon-carbon bond-forming reactions. The presence of the bromo and nitro groups offers sites for further modification to fine-tune the steric and electronic properties of the ligand, which is often crucial for achieving high enantioselectivity in catalytic reactions.

Future Research Directions and Emerging Trends for 5 Bromo 2 Nitrophenyl Methanamine

Exploration of Novel Catalytic and Biocatalytic Transformations

The reactivity of the three distinct functional groups in (5-Bromo-2-nitrophenyl)methanamine offers a rich landscape for the exploration of novel catalytic and biocatalytic transformations. Future research could focus on the selective manipulation of each functional group to generate a diverse library of complex molecules.

The nitro group is a prime target for reduction to an amine, a fundamental transformation in organic synthesis. While traditional chemical methods exist, the future lies in the development of highly selective and sustainable catalytic systems. Biocatalysis, in particular, presents a promising green alternative. Current time information in Pasuruan, ID.acs.orgacs.org Nitroreductases (NRs) are enzymes that can efficiently reduce nitroaromatic compounds to their corresponding anilines under mild, aqueous conditions. Current time information in Pasuruan, ID.iaea.org Future research could involve screening novel nitroreductases or engineering existing ones to selectively reduce the nitro group of this compound, even in the presence of the bromo substituent. Moreover, multifunctional biocatalysts, such as those combining ene-reductase and imine reductase activity, could be explored for one-pot cascade reactions starting from unsaturated precursors of this compound. nih.govmanchester.ac.ukresearchgate.net

The primary amine of the aminomethyl group can be a site for various functionalizations, including N-alkylation, N-acylation, and the formation of imines. organic-chemistry.orgorganic-chemistry.orgwikipedia.orgbeilstein-journals.org Catalytic methods for the direct C-H functionalization of benzylamines are also an emerging area of interest. organic-chemistry.org

A significant future trend will be the development of orthogonal catalytic strategies , where each functional group can be addressed sequentially and selectively without the need for protecting groups. This would represent a highly atom- and step-economical approach to synthesizing complex molecules from this compound.

Integration into Automated and High-Throughput Synthesis Platforms

The demand for rapid synthesis and screening of large compound libraries in drug discovery and materials science has driven the development of automated and high-throughput synthesis platforms. rsc.orgpurdue.edunih.govchemrxiv.org this compound is an ideal candidate for integration into such platforms due to its potential for diverse functionalization.

High-throughput screening (HTS) techniques can then be employed to rapidly evaluate the biological activity or material properties of the synthesized library. rsc.orgnih.gov This integrated approach of automated synthesis and HTS can significantly accelerate the discovery of new drug candidates or functional materials derived from this compound. acs.org

Table 1: Potential Automated Synthesis and High-Throughput Screening Workflow for this compound Derivatives

| Step | Description | Key Technologies |

| 1. Library Design | In silico design of a virtual library of derivatives based on diverse functionalization of the three reactive sites. | Molecular modeling software, combinatorial library design tools. |

| 2. Automated Synthesis | Robotic synthesis of the designed library in a multi-well plate format. | Liquid handling robots, automated reactors, parallel purification systems. youtube.comyoutube.com |

| 3. High-Throughput Screening | Rapid screening of the synthesized compounds for desired biological or material properties. | HTS assays (e.g., fluorescence, luminescence), mass spectrometry-based screening. nih.gov |

| 4. Data Analysis | Analysis of screening data to identify hit compounds and establish structure-activity relationships (SAR). | Data analysis software, machine learning algorithms. |

Advanced Theoretical Modeling for Predictive Chemical Synthesis

Advanced theoretical modeling and computational chemistry are becoming indispensable tools for predicting reaction outcomes and designing novel synthetic routes. acs.orgnih.govmdpi.com In the context of this compound, theoretical modeling can provide valuable insights into its reactivity and guide experimental efforts.

Density Functional Theory (DFT) calculations can be employed to study the electronic properties of the molecule and predict the relative reactivity of its functional groups. researchgate.netresearchgate.netrsc.org For instance, DFT can help in understanding the influence of the bromo and aminomethyl substituents on the reduction potential of the nitro group or the propensity of the bromine atom to undergo oxidative addition in cross-coupling reactions.

Furthermore, machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools for predicting reaction outcomes and optimizing reaction conditions. acs.orgnih.govmdpi.com By training ML models on large datasets of chemical reactions, it is possible to predict the most likely product of a given reaction involving this compound and even suggest optimal reaction conditions. acs.orgnih.govnih.govresearchgate.netbeilstein-journals.orgnih.gov This predictive capability can save significant time and resources in the laboratory by minimizing trial-and-error experimentation.

Interdisciplinary Research with Materials Science and Engineering

The unique structural features of this compound make it an attractive building block for the development of novel materials with interesting electronic, optical, or mechanical properties. Future interdisciplinary research will likely explore its incorporation into various material architectures.

One promising area is the synthesis of conductive polymers . The aniline (B41778) derivative obtained after the reduction of the nitro group can be used as a monomer for oxidative polymerization to form polyaniline-like structures. iaea.orgresearchgate.netwikipedia.orgmdpi.com The presence of the bromo and aminomethyl groups offers opportunities for further functionalization of the polymer, allowing for the fine-tuning of its conductivity, solubility, and processing properties.

Another exciting avenue is the use of this compound and its derivatives as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) . researchgate.netrsc.orgconsensus.appchemistryviews.orgyoutube.com The ability to functionalize the molecule at three different positions allows for the design of linkers with specific geometries and functionalities, leading to the creation of porous materials with tailored properties for applications in gas storage, separation, catalysis, and sensing. researchgate.netconsensus.appchemistryviews.org Nitro-functionalized MOFs, for instance, have shown enhanced CO2 adsorption capabilities. chemistryviews.org

Table 2: Potential Applications of this compound Derivatives in Materials Science

| Material Class | Potential Role of this compound Derivative | Potential Applications |

| Conductive Polymers | As a functionalized monomer after nitro group reduction. | Organic electronics, sensors, antistatic coatings. wikipedia.org |

| Metal-Organic Frameworks (MOFs) | As a versatile organic linker. | Gas storage and separation, catalysis, chemical sensing. researchgate.netconsensus.app |

| Covalent Organic Frameworks (COFs) | As a building block for porous crystalline polymers. | Optoelectronics, energy storage, membranes. |

| Functional Dyes and Pigments | As a core structure for chromophores. | Textiles, printing, optical data storage. |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of (5-Bromo-2-nitrophenyl)methanamine hydrochloride, and how do they influence its applicability in drug design?

- Answer : The compound exhibits a molecular weight of 267.51 g/mol, moderate lipophilicity (log P 1.28–1.7), and good aqueous solubility . These properties enhance its bioavailability and suitability as a scaffold in drug discovery. The bromine and nitro groups on the phenyl ring contribute to its reactivity and electronic profile, which can be exploited for covalent or non-covalent interactions with biological targets. Researchers should prioritize assays evaluating solubility under physiological pH and stability in metabolic conditions.

Q. What synthetic routes are available for this compound hydrochloride, and what factors determine their selection?

- Answer : Multiple synthesis methods exist, differing in yield (reported as variable), purity, and reaction conditions (e.g., temperature, catalysts) . A common approach involves functionalizing a brominated nitrobenzene precursor with a methylamine group. Selection criteria include scalability, cost of reagents, and compatibility with downstream modifications (e.g., coupling reactions). Optimization should focus on minimizing side products, such as dehalogenation or over-reduction of the nitro group.

Q. Which biological targets or pathways are associated with this compound, and what experimental evidence supports these interactions?

- Answer : The compound is a known inhibitor of CYP1A2, a cytochrome P450 enzyme involved in drug metabolism . This interaction suggests potential for drug-drug interactions when co-administered with CYP1A2 substrates (e.g., clozapine). Validation methods include enzyme inhibition assays (e.g., fluorometric or LC-MS-based) and competitive binding studies. Researchers should also assess selectivity against other CYP isoforms to avoid off-target effects.

Q. How can researchers analytically characterize this compound hydrochloride to confirm purity and structural integrity?

- Answer : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to verify substituent positions on the aromatic ring.

- High-resolution mass spectrometry (HRMS) to confirm molecular formula (C₇H₈BrClN₂O₂).

- HPLC/UV-Vis to assess purity (>95% recommended for biological assays) .

- X-ray crystallography (if crystalline) for absolute stereochemical confirmation.

Q. What are the structural analogs of this compound, and how do their substituent positions affect bioactivity?

- Answer : Key analogs include: